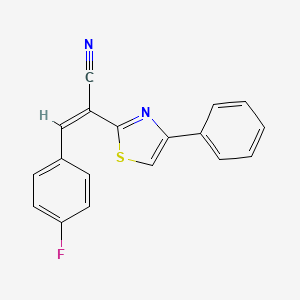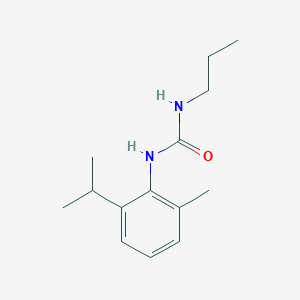
2-chloro-N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit promising properties that can be utilized in the development of new drugs and therapies for various diseases.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also act by modulating the activity of neurotransmitters in the brain, which can help to alleviate the symptoms of neurodegenerative disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to exhibit potent antibacterial and antifungal activities. It has also been found to exhibit antitumor activity in various cancer cell lines. In addition, this compound has been found to have potential neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments include its potent antibacterial, antifungal, and antitumor activities. It also exhibits potential neuroprotective effects, which can be useful in the development of new therapies for neurodegenerative disorders. However, the limitations of using this compound in lab experiments include its complex synthesis process and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. One direction is to further investigate its mechanism of action and its potential use in the treatment of neurodegenerative disorders. Another direction is to explore its potential use in the development of new antibacterial, antifungal, and antitumor drugs. Additionally, future research could focus on the synthesis of analogs of this compound to optimize its properties and enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-chloro-N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-methyl-2-pyridinylamine to form the desired compound. The overall process involves several steps and requires expertise in organic synthesis.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied in scientific research for its potential applications in the treatment of various diseases. This compound has been found to exhibit antibacterial, antifungal, and antitumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-chloro-N-(4-methylpyridin-2-yl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c1-10-4-5-17-14(6-10)20-15(22)12-3-2-11(7-13(12)16)21-8-18-19-9-21/h2-9H,1H3,(H,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVBQMJTGYYBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-acetylphenoxy)methyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5323033.png)

![methyl 13-(3-fluorobenzylidene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5323044.png)
![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5323058.png)
![N-1H-benzimidazol-2-yl-2-{[(6-methyl-4-oxo-3,4,4a,7a-tetrahydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5323062.png)

![4-[3-(4-ethoxy-2,3,5,6-tetrafluorophenyl)-2-propen-1-yl]morpholine hydrochloride](/img/structure/B5323067.png)
![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-3-methylbenzamide](/img/structure/B5323068.png)
![N-(2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5323072.png)
![2-[2-(4-ethylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5323083.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5323091.png)

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5323097.png)
![7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5323111.png)